molecular formula C22H27FN2O B5973496 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Katalognummer B5973496
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: WMKSNPTWEKWOFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as FPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.

Wirkmechanismus

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is believed to exert its pharmacological effects by binding to specific receptors in the brain, thereby modulating their activity. For example, it has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, movement, and reward. 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been found to bind to the sigma-1 receptor, which has been implicated in the regulation of various cellular processes, including calcium signaling and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide can affect a range of physiological and biochemical processes in the brain. For example, it has been found to increase the release of dopamine in certain brain regions, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease. 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide in laboratory experiments is its high potency and specificity for certain receptors in the brain. This allows researchers to study the effects of modulating these receptors in a more targeted and precise manner. However, one limitation of using 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is its relatively short half-life, which may make it difficult to maintain consistent levels of the compound in experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective analogs of 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, which may have improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms by which 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide exerts its effects on the brain, and to explore its potential applications in other areas of pharmacology.

Synthesemethoden

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzonitrile with 1-methyl-4-piperidinemethanol and 2-phenylethylamine. The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been studied for its potential use as a therapeutic agent in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor.

Eigenschaften

IUPAC Name

4-fluoro-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-24-14-11-19(12-15-24)17-25(16-13-18-5-3-2-4-6-18)22(26)20-7-9-21(23)10-8-20/h2-10,19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKSNPTWEKWOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.